Urotensin‑II Receptor Antagonism: Direct Potency Comparison with Palosuran
The target compound demonstrates an IC50 of 130 nM at the human urotensin‑II receptor (U2R), as measured by displacement of europium‑labeled urotensin‑II in HEK293 membranes [1]. The classical U2R antagonist Palosuran exhibits an IC50 of 3.6 nM for the human receptor in a comparable binding assay . Although Palosuran is approximately 36‑fold more potent at the human isoform, the target compound offers a scaffold that is structurally distinct from the quinazoline‑based Palosuran, providing an orthogonal chemotype for U2R probe development.
| Evidence Dimension | Binding affinity at human urotensin‑II receptor (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Palosuran: IC50 = 3.6 nM (human) / 1,475 nM (rat) |
| Quantified Difference | Palosuran is 36‑fold more potent at human U2R; target compound is >10‑fold more potent than Palosuran at rat U2R |
| Conditions | Displacement of europium‑uII in HEK293 membranes (target); [3H]‑U‑II binding to CHO membranes expressing human or rat U2R (Palosuran) |
Why This Matters
Researchers requiring a non‑quinazoline U2R antagonist with distinct cross‑species selectivity can use this compound to complement Palosuran‑based studies.
- [1] BindingDB Entry BDBM50194911 (CHEMBL3979822). IC50: 130 nM. View Source
